molecular formula C13H21NO3S B12863657 N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide

Cat. No.: B12863657
M. Wt: 271.38 g/mol
InChI Key: YSBWGRSXTWNADK-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with a chiral amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include sulfonyl chlorides and chiral amines, with solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2R)-1-Hydroxy-1-phenyl-2-propanyl)-4-methylbenzenesulfonamide
  • N-((1S,2R)-1-Hydroxy-1-phenyl-2-propanyl)-4-methylbenzolsulfonamid

Uniqueness

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the realm of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of this compound is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S. The molecular weight is approximately 293.37 g/mol. The compound features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and antitumor activities.

Biological Activity Overview

Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. The inhibition of specific CA isoforms has been linked to anticancer properties due to their role in tumor microenvironment acidification.

Enzyme Inhibition

Recent studies have demonstrated that modified sulfonamides exhibit significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). For instance, compounds derived from saccharide modifications showed reduced viability in cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound 16e displayed superior activity compared to acetazolamide (AZM), a well-known CA inhibitor, indicating its potential as a therapeutic agent in cancer treatment .

Compound Target IC50 (µM) Cell Line Effect
16aCA IX0.5MDA-MB-231Reduced cell viability
16bCA IX0.3HT-29Inhibited migration
16eCA IX0.4MG-63Superior activity over AZM

Case Study 1: Cancer Cell Viability

In a study assessing the effects of various sulfonamide derivatives on cancer cell lines, compounds with structural similarities to this compound were evaluated for their ability to inhibit cell growth. Results indicated that these compounds effectively decreased the viability of cancer cells by targeting CA IX, which is often overexpressed in tumors .

Case Study 2: Migration Inhibition

Another investigation focused on the migration of MDA-MB-231 cells treated with modified sulfonamides. The results showed that high concentrations of certain derivatives not only inhibited cell proliferation but also significantly reduced migratory capabilities, suggesting a dual action mechanism that could be beneficial in preventing metastasis .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate the tumor microenvironment by inhibiting carbonic anhydrases. This inhibition can lead to altered pH levels within tumors, affecting nutrient availability and overall tumor growth dynamics.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2-methylpropane-2-sulfonamide

InChI

InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3/t10-,12-/m1/s1

InChI Key

YSBWGRSXTWNADK-ZYHUDNBSSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.